3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine
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Overview
Description
This compound has a molecular formula of C9H20N2O and a molecular weight of 172.27 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine involves several steps. One common method includes the reaction of 2,6-dimethylmorpholine with a suitable alkylating agent under controlled conditions to form the desired product. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Widely used as a sedative and analgesic in clinical settings.
Industry: Employed in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The compound exerts its effects by selectively binding to α2-adrenergic receptors, leading to the inhibition of norepinephrine release. This action results in sedation, analgesia, and anxiolysis. The molecular targets include the α2A, α2B, and α2C adrenergic receptor subtypes, which are involved in various physiological processes such as pain modulation and sympathetic nervous system regulation .
Comparison with Similar Compounds
Similar Compounds
Clonidine: Another α2-adrenergic agonist used for hypertension and pain management.
Guanfacine: Used for attention deficit hyperactivity disorder (ADHD) and hypertension.
Tizanidine: A muscle relaxant that also acts on α2-adrenergic receptors.
Uniqueness
3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine is unique due to its high selectivity for α2-adrenergic receptors, which results in fewer side effects compared to other similar compounds. Its specific stereochemistry also contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8-6-11(5-3-4-10)7-9(2)12-8/h8-9H,3-7,10H2,1-2H3/t8-,9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFZHABTMWBHTG-DTORHVGOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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